molecular formula C8H15NO2 B2555766 1,8-Dioxaspiro[4.5]decan-4-amine CAS No. 1779730-52-7

1,8-Dioxaspiro[4.5]decan-4-amine

Cat. No.: B2555766
CAS No.: 1779730-52-7
M. Wt: 157.213
InChI Key: NMFRMNKEXSSNMX-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[45]decan-4-amine is a chemical compound with the molecular formula C8H15NO2 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a decane backbone

Scientific Research Applications

1,8-Dioxaspiro[4.5]decan-4-amine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dioxaspiro[4.5]decan-4-amine can be synthesized through several methods. One common approach involves the reaction of 1,4-cyclohexanedione with ethylene glycol to form a ketal intermediate, which is then subjected to aminocarbonylation in the presence of a palladium-phosphine catalyst . The reaction conditions typically include the use of dimethylformamide as a solvent and triethylamine as a base .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dioxaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted amines, oxo derivatives, and various functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 1,8-Dioxaspiro[4.5]decan-4-amine is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research .

Properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-1-4-11-8(7)2-5-10-6-3-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFRMNKEXSSNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1N)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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